molecular formula C26H22N4O2 B11215953 6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11215953
M. Wt: 422.5 g/mol
InChI Key: TUPLZYHCEXMIBU-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a chromeno-triazolo-pyrimidine core

Preparation Methods

The synthesis of 6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate methoxyphenyl and methylphenyl precursors with a chromeno-triazolo-pyrimidine intermediate under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential in biological assays, possibly due to its interaction with specific biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

When compared to similar compounds, 6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique structural features and potential applications. Similar compounds include other chromeno-triazolo-pyrimidine derivatives with different substituents on the aromatic rings. These compounds may share some properties but differ in their specific interactions and applications .

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

9-(3-methoxyphenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C26H22N4O2/c1-16-10-12-17(13-11-16)24-22-23(29-26-27-15-28-30(24)26)20-8-3-4-9-21(20)32-25(22)18-6-5-7-19(14-18)31-2/h3-15,24-25H,1-2H3,(H,27,28,29)

InChI Key

TUPLZYHCEXMIBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)OC)NC6=NC=NN26

Origin of Product

United States

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